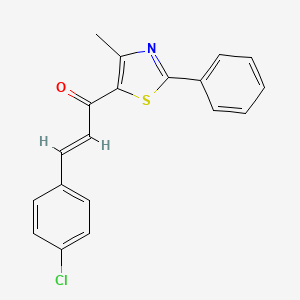

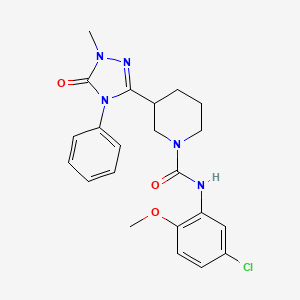

5-(3-phenyl-1H-pyrazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

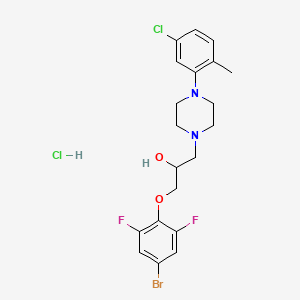

The compound "5-(3-phenyl-1H-pyrazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole" is a derivative of 1,2,4-oxadiazole, which is a heterocyclic compound containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of the phenyl and p-tolyl groups suggests potential for varied biological activities and interactions due to the aromatic nature of these substituents.

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole derivatives typically involves cyclization reactions. For instance, a series of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazoles were synthesized from carboxylic acid and ethyl 3-aryl-1H-pyrazole-5-carboxylate . Similarly, novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles were designed and synthesized for selective COX-2 inhibition . These methods could provide insights into the synthesis of the compound , although the exact synthetic route for "this compound" is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be determined using various spectroscopic techniques such as IR, NMR, and HRMS, as well as X-ray diffraction analysis . The spatial structure is crucial for understanding the compound's potential interactions and biological activities. For example, the X-ray diffraction analysis of a related compound provided detailed insights into its crystalline form .

Chemical Reactions Analysis

The chemical reactivity of oxadiazole derivatives can be influenced by the substituents on the aryl ring bonded to the pyrazole moiety. The absorption and emission spectra of these compounds change with increasing solvent polarity, indicating that solvent environment can significantly affect their chemical behavior . The specific chemical reactions of "this compound" are not discussed in the provided papers, but the general behavior of similar compounds suggests a sensitivity to substituent and solvent effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives, such as their optical properties, can be studied through UV-vis absorption and fluorescence spectral characteristics . The absorption maxima and emission spectra are dependent on the substituents present, which can also affect the intensity of absorption and fluorescence . The polymorphism study of related compounds indicates that weak intermolecular interactions and subtle differences in molecular packing can lead to different crystalline forms, which can affect the physical properties of these compounds .

Scientific Research Applications

Computational and Pharmacological Evaluation

Computational and pharmacological studies have explored the potential of 1,3,4-oxadiazole and pyrazole derivatives for a range of biological activities. These compounds have been investigated for their binding affinity against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), revealing their versatility in inhibiting tumor growth, possessing antioxidant, analgesic, and anti-inflammatory properties. The findings suggest that these derivatives, through their structural novelty, offer a promising avenue for therapeutic intervention in various disease states (Faheem, 2018).

Antimicrobial Activity

Research into N-(1-(2-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)ethylidene)arylaniline derivatives has demonstrated superior antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi strains. This highlights the potential of these compounds in addressing antimicrobial resistance and developing new antimicrobial agents (Desai & Vaja, 2018).

Antitubercular Activity

A detailed study on the synthesis and biological screening of novel 5-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-3-aryl-1,2,4-oxadiazole derivatives showed that these compounds exhibited significant in vitro antibacterial activity against a range of bacterial strains. This research opens pathways for developing new treatments against tuberculosis and other bacterial infections (Kulkarni et al., 2021).

Liquid Crystalline Properties

Investigations into the liquid crystalline properties of 1,2,4-oxadiazole derivatives with different terminal substituents have provided insights into the relationship between molecular structure and liquid crystalline behavior. These studies have implications for the design of new materials with specific optical and electronic properties, relevant for display technologies and electronic devices (Ali & Tomi, 2018).

Future Directions

properties

IUPAC Name |

3-(4-methylphenyl)-5-(5-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O/c1-12-7-9-14(10-8-12)17-20-18(23-22-17)15-11-19-21-16(15)13-5-3-2-4-6-13/h2-11H,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKAAAAVKANAZHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(NN=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2522523.png)

![[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B2522528.png)

![2,2-diphenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2522529.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide](/img/structure/B2522535.png)

![3-[(4-Bromo-2-methylphenyl)methyl]azetidine;hydrochloride](/img/structure/B2522537.png)

![9b-(4-chlorophenyl)-1-(4-methylbenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2522539.png)